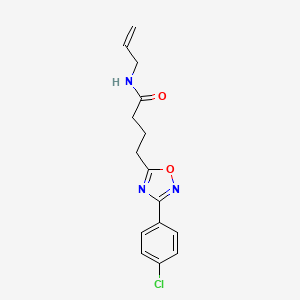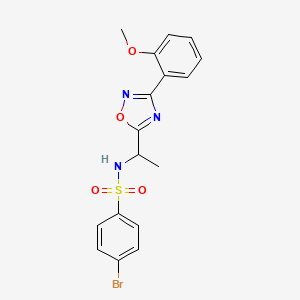
N-cyclohexyl-5-(N-(3-isopropoxypropyl)sulfamoyl)-2-methylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-cyclohexyl-5-(N-(3-isopropoxypropyl)sulfamoyl)-2-methylbenzamide, also known as CPI-455, is a small molecule inhibitor that targets the bromodomain and extraterminal (BET) proteins. BET proteins are epigenetic readers that play a crucial role in gene transcription and are involved in various diseases, including cancer, inflammation, and autoimmune disorders. CPI-455 has shown promising results in preclinical studies as a potential therapeutic agent for these diseases.
Mechanism of Action
N-cyclohexyl-5-(N-(3-isopropoxypropyl)sulfamoyl)-2-methylbenzamide targets the bromodomain and extraterminal (BET) proteins, which are epigenetic readers that recognize and bind to acetylated histones. BET proteins play a crucial role in gene transcription by recruiting various transcriptional regulators to the chromatin. This compound inhibits the binding of BET proteins to acetylated histones, leading to the downregulation of oncogenic genes and the upregulation of tumor suppressor genes. This mechanism of action makes this compound a promising therapeutic agent for various diseases, including cancer, inflammation, and autoimmune disorders.
Biochemical and Physiological Effects:
This compound has been shown to exhibit potent antitumor activity in various cancer models, including acute myeloid leukemia, multiple myeloma, and prostate cancer. This compound has also been shown to reduce inflammation and improve symptoms in preclinical models of rheumatoid arthritis and lupus. In addition, this compound has been shown to have a favorable safety profile in preclinical studies.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-cyclohexyl-5-(N-(3-isopropoxypropyl)sulfamoyl)-2-methylbenzamide is its potent and selective inhibition of BET proteins, making it a promising therapeutic agent for various diseases. However, this compound has some limitations for lab experiments. For instance, the synthesis of this compound is a multistep process involving several chemical reactions, which can be time-consuming and complex. In addition, the high lipophilicity of this compound can make it difficult to solubilize in aqueous solutions, which can affect its bioavailability and pharmacokinetics.
Future Directions
There are several future directions for the development and application of N-cyclohexyl-5-(N-(3-isopropoxypropyl)sulfamoyl)-2-methylbenzamide. One potential direction is the optimization of the synthesis process to improve the yield and purity of this compound. Another direction is the evaluation of this compound in clinical trials for various diseases, including cancer, inflammation, and autoimmune disorders. Moreover, the combination of this compound with other therapeutic agents, such as immune checkpoint inhibitors, may enhance its antitumor activity and improve the overall therapeutic outcome. Finally, the identification of biomarkers that can predict the response to this compound treatment may help to personalize the therapy and improve patient outcomes.
Synthesis Methods
N-cyclohexyl-5-(N-(3-isopropoxypropyl)sulfamoyl)-2-methylbenzamide can be synthesized using a multistep process involving several chemical reactions. The synthesis starts with the preparation of 2-methylbenzoic acid, which is then converted to the corresponding acid chloride. The acid chloride is reacted with N-cyclohexyl-3-aminopropanol to form an amide intermediate. The intermediate is then treated with 3-isopropoxypropylamine and sulfuryl chloride to obtain this compound.
Scientific Research Applications
N-cyclohexyl-5-(N-(3-isopropoxypropyl)sulfamoyl)-2-methylbenzamide has been extensively studied in preclinical models of cancer, inflammation, and autoimmune disorders. In vitro studies have shown that this compound inhibits the binding of BET proteins to acetylated histones, leading to the downregulation of oncogenic genes and the upregulation of tumor suppressor genes. In vivo studies have demonstrated that this compound exhibits potent antitumor activity in various cancer models, including acute myeloid leukemia, multiple myeloma, and prostate cancer. This compound has also been shown to reduce inflammation and improve symptoms in preclinical models of rheumatoid arthritis and lupus.
properties
IUPAC Name |
N-cyclohexyl-2-methyl-5-(3-propan-2-yloxypropylsulfamoyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32N2O4S/c1-15(2)26-13-7-12-21-27(24,25)18-11-10-16(3)19(14-18)20(23)22-17-8-5-4-6-9-17/h10-11,14-15,17,21H,4-9,12-13H2,1-3H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLNSGJGDGAPCOW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)NCCCOC(C)C)C(=O)NC2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

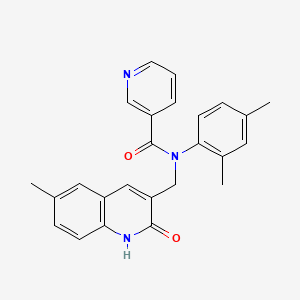
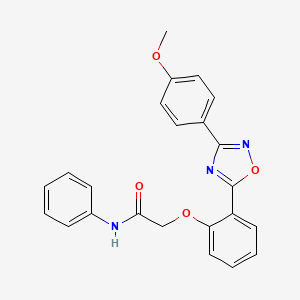
![butyl 4-[3-(3-methoxyphenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-amido]benzoate](/img/structure/B7701058.png)
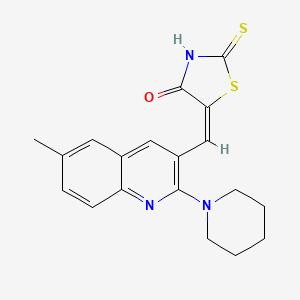
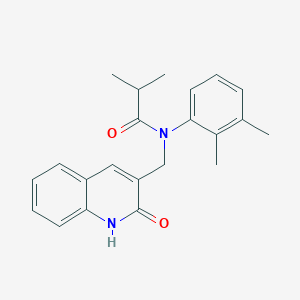
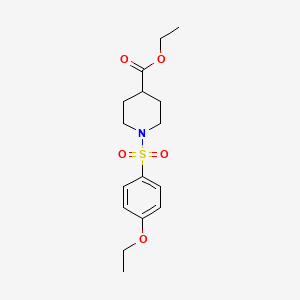
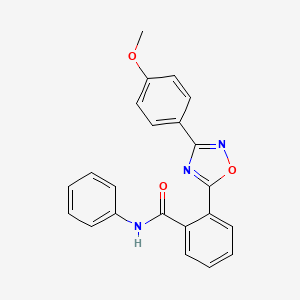
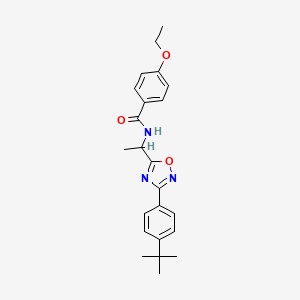


![2-bromo-N-(6-methoxy-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7701131.png)

